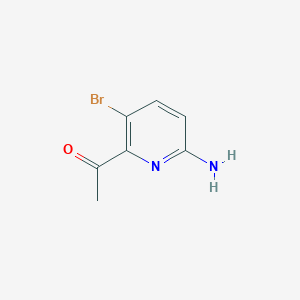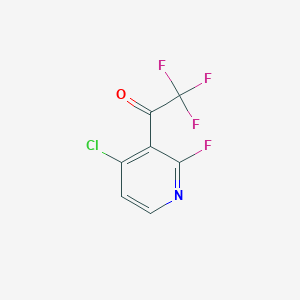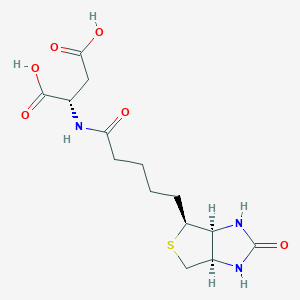
biotinyl-Asp-OH
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Biotinyl-Asp-OH is a biotinylated derivative of aspartic acid. Biotinylation refers to the process of attaching biotin, a water-soluble B-vitamin, to proteins and other macromolecules. This compound is particularly useful in various biochemical and molecular biology applications due to the strong affinity between biotin and avidin/streptavidin proteins .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Biotinyl-Asp-OH can be synthesized using solid-phase peptide synthesis (SPPS). The process involves the use of Fmoc-PEG Biotin NovaTag™ resin, which allows for the incorporation of biotin at a precise location within a peptide chain . The Fmoc group is removed with 20% piperidine, and the peptide is assembled on the support using standard protocols. Cleavage from the resin using standard TFA cocktails affords the C-terminally labeled biotinylated peptide .
Industrial Production Methods
Industrial production of this compound typically involves automated synthesizers that follow the same SPPS protocols. The use of biotin-loaded resins ensures that biotin is an integral part of the linker, providing better solubility and binding properties .
Análisis De Reacciones Químicas
Types of Reactions
Biotinyl-Asp-OH primarily undergoes biotinylation reactions. These reactions involve the attachment of biotin to specific functional groups on proteins or peptides. Common reagents used in these reactions include Fmoc-Lys(biotin)-OH, Fmoc-Lys(biotinyl-e-aminocaproyl)-OH, and Fmoc-Glu(biotinyl-PEG)-OH .
Common Reagents and Conditions
Fmoc-PEG Biotin NovaTag™ resin: Used for solid-phase peptide synthesis.
20% Piperidine: Used for Fmoc group removal.
TFA cocktails: Used for cleavage from the resin.
Major Products Formed
The major product formed from these reactions is the biotinylated peptide, which can be used in various biochemical assays and applications .
Aplicaciones Científicas De Investigación
Biotinyl-Asp-OH has numerous applications in scientific research:
Immunology and Histochemistry: Used in affinity purification and FRET-based flow cytometry.
Solid-Phase Immunoassays: Utilized for receptor localization and other assays that exploit the high affinity of streptavidin and avidin for biotin.
Protein Research: Employed in enzyme-linked immunosorbent assays (ELISA), western blot analysis, and immunohistochemistry.
Drug Targeting Systems: Used in nonradioactive methods of purification, detection, immobilization, labeling, viral vector-targeting, and drug targeting systems.
Mecanismo De Acción
The mechanism of action of biotinyl-Asp-OH involves the strong non-covalent interaction between biotin and avidin/streptavidin proteins. This interaction allows for the precise binding of biotinylated molecules to these proteins, facilitating their detection, purification, and manipulation in various experimental contexts .
Comparación Con Compuestos Similares
Biotinyl-Asp-OH can be compared with other biotinylated derivatives such as:
- Fmoc-Lys(biotin)-OH
- Fmoc-Lys(biotinyl-e-aminocaproyl)-OH
- Fmoc-Glu(biotinyl-PEG)-OH
These compounds also involve the attachment of biotin to specific amino acids, but this compound is unique due to its specific use of aspartic acid and the PEG spacer, which reduces steric hindrance and improves biotin binding .
Propiedades
Fórmula molecular |
C14H21N3O6S |
|---|---|
Peso molecular |
359.40 g/mol |
Nombre IUPAC |
(2S)-2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]butanedioic acid |
InChI |
InChI=1S/C14H21N3O6S/c18-10(15-7(13(21)22)5-11(19)20)4-2-1-3-9-12-8(6-24-9)16-14(23)17-12/h7-9,12H,1-6H2,(H,15,18)(H,19,20)(H,21,22)(H2,16,17,23)/t7-,8-,9-,12-/m0/s1 |
Clave InChI |
ZJZWINMBIPQDIR-PEFMBERDSA-N |
SMILES isomérico |
C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)N[C@@H](CC(=O)O)C(=O)O)NC(=O)N2 |
SMILES canónico |
C1C2C(C(S1)CCCCC(=O)NC(CC(=O)O)C(=O)O)NC(=O)N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


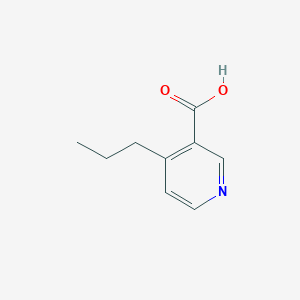
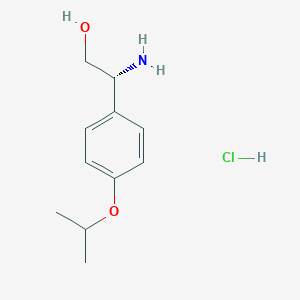
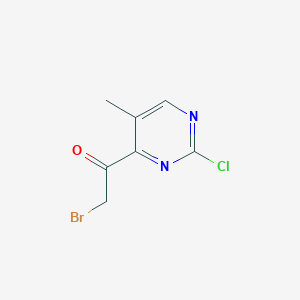

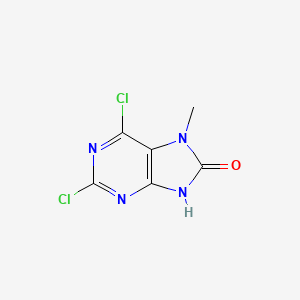
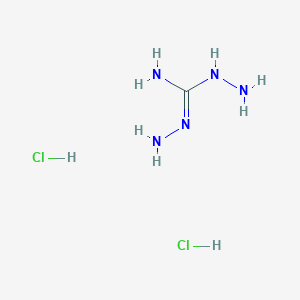

![4,8-Dichloropyrrolo[1,2-a]quinoxaline](/img/structure/B13117615.png)
![1,2,4,5-Tetrahydrobenzo[d][1,2,7]thiadiazepine3,3-dioxide](/img/structure/B13117620.png)
![D-Proline, 4-[[(phenylmethoxy)carbonyl]amino]-, (4R)-](/img/structure/B13117635.png)
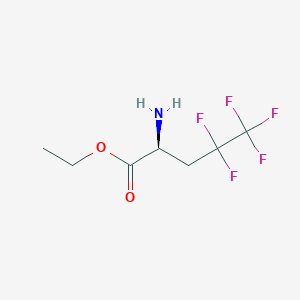
![3,6-diamino-3aH-pyrazolo[3,4-b]pyrazine-5-carboxylic acid](/img/structure/B13117640.png)
